Lycopsamine N-oxide-d3

Descripción

BenchChem offers high-quality Lycopsamine N-oxide-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lycopsamine N-oxide-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C15H25NO6 |

|---|---|

Peso molecular |

318.38 g/mol |

Nombre IUPAC |

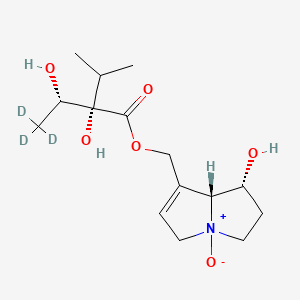

[(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S,3S)-4,4,4-trideuterio-2,3-dihydroxy-2-propan-2-ylbutanoate |

InChI |

InChI=1S/C15H25NO6/c1-9(2)15(20,10(3)17)14(19)22-8-11-4-6-16(21)7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13+,15-,16?/m0/s1/i3D3 |

Clave InChI |

DNAWGBOKUFFVMB-YJLUAEPNSA-N |

SMILES isomérico |

[2H]C([2H])([2H])[C@@H]([C@@](C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@@H](CC2)O)[O-])O)O |

SMILES canónico |

CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O |

Origen del producto |

United States |

An In-Depth Technical Guide to Lycopsamine N-oxide-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lycopsamine (B1675737) N-oxide-d3 is the deuterium-labeled form of Lycopsamine N-oxide, a naturally occurring pyrrolizidine (B1209537) alkaloid N-oxide. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, detailed analytical methodologies for its use as an internal standard, and an examination of the metabolic pathways and toxicological implications of its non-deuterated analog. This document is intended to serve as a valuable resource for researchers in the fields of analytical chemistry, toxicology, and drug development.

Chemical and Physical Properties

Lycopsamine N-oxide-d3 is primarily utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the detection of Lycopsamine N-oxide in various matrices.[1] The incorporation of deuterium (B1214612) atoms provides a distinct mass difference from the endogenous analyte, allowing for precise and accurate quantification.

| Property | Value | Reference |

| Chemical Formula | C₁₅H₂₂D₃NO₆ | [2] |

| Molecular Weight | 318.38 g/mol | [2] |

| Synonyms | (+)-Lycopsamine N-oxide-d3 | |

| CAS Number | 95462-15-0 (unlabeled) | [3][4] |

| Appearance | White to off-white solid | |

| Storage | Store at -20°C | [3] |

Table 1: Chemical and Physical Properties of Lycopsamine N-oxide-d3

Synthesis

Conceptual Experimental Protocol: Synthesis of Lycopsamine N-oxide-d3

-

Preparation of a Deuterated Precursor: A suitable precursor to the necine base or the necic acid portion of lycopsamine would be subjected to a reduction reaction using a deuterium source, such as sodium borodeuteride (NaBD₄), to introduce the deuterium atoms at a non-labile position.

-

Synthesis of Deuterated Lycopsamine: The deuterated precursor would then be carried through the remaining steps of a total synthesis of lycopsamine.

-

N-oxidation: The resulting deuterated lycopsamine would be dissolved in an appropriate aprotic solvent (e.g., dichloromethane).

-

Addition of Oxidizing Agent: A mild oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), would be added portion-wise to the solution at a controlled temperature (e.g., 0 °C) to effect the N-oxidation.

-

Reaction Monitoring and Work-up: The reaction progress would be monitored by a suitable technique (e.g., TLC or LC-MS). Upon completion, the reaction would be quenched, and the product would be purified using standard chromatographic techniques.

Analytical Methodology

Lycopsamine N-oxide-d3 is a critical tool for the accurate quantification of Lycopsamine N-oxide in complex matrices such as honey, herbal teas, and biological samples. The following is a representative experimental protocol for the analysis of Lycopsamine N-oxide in honey using LC-MS/MS with Lycopsamine N-oxide-d3 as an internal standard.

Experimental Protocol: Quantification of Lycopsamine N-oxide in Honey using LC-MS/MS

3.1.1. Sample Preparation

-

Weigh 2 grams of homogenized honey into a 50 mL centrifuge tube.

-

Add a known concentration of Lycopsamine N-oxide-d3 internal standard solution.

-

Add 20 mL of 0.05 M sulfuric acid and vortex until the honey is completely dissolved.

-

Centrifuge the sample at 4000 x g for 10 minutes.

-

Load the supernatant onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., Oasis MCX).

-

Wash the cartridge with water and methanol (B129727) to remove interferences.

-

Elute the analytes with an ammoniated methanol solution.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., 1 mL of methanol/water, 5/95, v/v) for LC-MS/MS analysis.[5][6]

3.1.2. LC-MS/MS Analysis

| Parameter | Condition |

| LC System | UPLC System |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate |

| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |

| Gradient | A suitable gradient to separate the analyte from matrix components |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive electrospray ionization (ESI+) |

| MRM Transitions | Lycopsamine N-oxide: To be determined empiricallyLycopsamine N-oxide-d3: To be determined empirically (precursor ion will be M+4) |

Table 2: Representative LC-MS/MS Parameters

3.1.3. Quantification

A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of Lycopsamine N-oxide in the sample is then determined from this calibration curve.

Metabolism and Toxicological Pathway

Lycopsamine N-oxide, like other pyrrolizidine alkaloid N-oxides (PANOs), is generally considered to be less toxic than its corresponding parent pyrrolizidine alkaloid (PA). However, it can be metabolized in vivo to the toxic parent compound. The primary route of toxicity is through the metabolic activation of the parent PA in the liver.

The metabolic pathway begins with the reduction of the N-oxide back to the parent PA, lycopsamine. This reduction can be mediated by intestinal microbiota and hepatic cytochrome P450 enzymes. Once formed, lycopsamine is then oxidized by hepatic CYPs to form highly reactive pyrrolic esters. These electrophilic metabolites can then alkylate cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.[3] The primary target organ for PA toxicity is the liver.

References

Lycopsamine N-oxide-d3 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lycopsamine (B1675737) N-oxide-d3 is the deuterium-labeled form of Lycopsamine N-oxide, a naturally occurring pyrrolizidine (B1209537) alkaloid (PA). PAs are a class of secondary metabolites found in numerous plant species, and they are known for their potential hepatotoxicity. Due to this biological activity, the detection and quantification of PAs in food products, herbal remedies, and other consumer goods are of significant interest. Lycopsamine N-oxide-d3 serves as a crucial internal standard for the accurate quantification of Lycopsamine N-oxide in various matrices using mass spectrometry-based methods. The incorporation of deuterium (B1214612) atoms provides a distinct mass shift, allowing for clear differentiation from the unlabeled analyte while maintaining nearly identical chemical and physical properties.

Chemical Structure and Properties

The chemical structure of Lycopsamine N-oxide-d3 is characterized by a retronecine (B1221780) base esterified with viridifloric acid, with the tertiary amine of the retronecine base oxidized to an N-oxide. The three deuterium atoms are located on the terminal methyl group of the ethyl moiety within the viridifloric acid portion of the molecule.

Table 1: Chemical and Physical Properties of Lycopsamine N-oxide-d3

| Property | Value | Source |

| Molecular Formula | C15H22D3NO6 | [1][2] |

| Molecular Weight | 318.38 g/mol | [1][2] |

| CAS Number (unlabeled) | 95462-15-0 | [2][3] |

| Appearance | Solid | N/A |

| Storage Temperature | -20°C | |

| Purity (typical) | ≥90.0% (HPLC) | |

| SMILES | CC(C)--INVALID-LINK--C([2H])([2H])[2H]">C@@(O)C(OCC1=CC[N+]2([O-])[C@@]1([H])--INVALID-LINK--O)=O | [4] |

Biological Activity and Mechanism of Action

Lycopsamine N-oxide, the non-deuterated analogue, is recognized as a hepatotoxic pyrrolizidine alkaloid.[3] The toxicity of unsaturated PAs is primarily due to their metabolic activation in the liver.

The general mechanism for PA-induced hepatotoxicity involves a multi-step process initiated by cytochrome P450 enzymes.

Experimental Protocols

General Synthesis of Deuterated Pyrrolizidine Alkaloid N-oxides

1. Preparation of Deuterated Lycopsamine: The synthesis would start with or involve the introduction of the deuterium label onto the lycopsamine molecule.

2. N-Oxidation:

-

Dissolve the deuterated lycopsamine precursor in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or chloroform.

-

Cool the solution to 0°C in an ice bath.

-

Add a controlled amount (typically 1.0-1.2 equivalents) of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise while maintaining the low temperature.

-

Stir the reaction at a controlled temperature (e.g., 0°C to room temperature) and monitor its progress using an appropriate technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench any excess oxidizing agent. For m-CPBA, this can be achieved by adding a solution of sodium thiosulfate (B1220275) or sodium sulfite.

-

Wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove acidic byproducts.

-

Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or crystallization, to obtain the pure deuterated N-oxide.[5]

General Protocol for Quantification of Pyrrolizidine Alkaloids using a Deuterated Internal Standard

The following is a general method for the analysis of PAs in plant material or food matrices using Lycopsamine N-oxide-d3 as an internal standard. This protocol would require optimization for specific sample types and instrumentation.[6]

1. Sample Preparation and Extraction:

-

Weigh a homogenized sample (e.g., 2 grams of plant material) into a centrifuge tube.

-

Add the deuterated internal standard (Lycopsamine N-oxide-d3) at a known concentration.

-

Add an extraction solution (e.g., 20 mL of 0.05 M sulfuric acid in 50% methanol).

-

Sonicate for approximately 15 minutes at room temperature.

-

Centrifuge the sample (e.g., at 3800 x g for 10 minutes).

-

Collect the supernatant.

-

Repeat the extraction on the pellet and combine the supernatants.

2. Solid-Phase Extraction (SPE) Cleanup:

-

Condition a strong cation exchange (SCX) or reversed-phase C18 SPE cartridge (e.g., with methanol (B129727) followed by water).

-

Load the combined extract onto the cartridge.

-

Wash the cartridge to remove interfering compounds (e.g., with water).

-

Elute the analytes with a suitable solvent (e.g., methanol, or methanol with a small percentage of ammonia).

3. LC-MS/MS Analysis:

-

Evaporate the eluate to dryness and reconstitute in a solvent compatible with the initial mobile phase conditions.

-

Inject an aliquot into an LC-MS/MS system.

-

Chromatographic Separation: Use a reversed-phase C18 column with a gradient elution, typically using a mobile phase of water and methanol or acetonitrile (B52724) with additives like formic acid and ammonium (B1175870) formate (B1220265) to improve peak shape and ionization.

-

Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both the unlabeled analyte (Lycopsamine N-oxide) and the deuterated internal standard (Lycopsamine N-oxide-d3).

Table 2: Example of MRM Transitions for Quantification

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Lycopsamine N-oxide | [Value] | [Value] |

| Lycopsamine N-oxide-d3 | [Value + 3] | [Value] |

Note: Specific m/z values would need to be determined experimentally.

4. Quantification:

-

Construct a calibration curve using known concentrations of the unlabeled analyte and a fixed concentration of the internal standard.

-

Calculate the concentration of the analyte in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

References

An In-Depth Technical Guide to the Synthesis and Characterization of Lycopsamine N-oxide-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Lycopsamine N-oxide-d3, a crucial internal standard for the quantitative analysis of the corresponding toxic pyrrolizidine (B1209537) alkaloid. This document details a plausible synthetic route, experimental protocols, and in-depth characterization methodologies. Furthermore, it elucidates the metabolic pathway associated with the toxicity of pyrrolizidine alkaloid N-oxides.

Introduction

Lycopsamine N-oxide is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species, such as those belonging to the Boraginaceae family.[1] PAs and their N-oxides are of significant interest to the scientific community due to their potential hepatotoxicity in humans and livestock.[1] Accurate quantification of these compounds in food, herbal products, and biological matrices is therefore essential for safety and risk assessment.

Lycopsamine N-oxide-d3 is the deuterium-labeled isotopologue of Lycopsamine N-oxide.[2] The introduction of three deuterium (B1214612) atoms results in a molecule that is chemically identical to the parent compound but has a mass increment of three atomic mass units.[3] This mass difference allows it to be distinguished by mass spectrometry, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantitative assays.[2] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it effectively compensates for variations in sample preparation, chromatographic retention, and ionization efficiency, leading to highly accurate and precise measurements.[4]

Synthesis of Lycopsamine N-oxide-d3

The proposed synthesis involves three main stages:

-

Synthesis of a d3-labeled ester precursor from a deuterated source.

-

Coupling of the deuterated necic acid derivative with (-)-retronecine.

-

Hydrolysis and N-oxidation to yield the final product.

Experimental Protocols

Stage 1: Synthesis of d3-Ethyl 2-acetyl-2-(1-hydroxyethyl)-3-methyl-d3-butanoate

-

Preparation of Iodomethane-d3 (CD3I): In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place red phosphorus and iodine. Slowly add Methanol-d4 (CD3OD) dropwise with stirring. The reaction is exothermic and should be cooled in an ice bath. After the addition is complete, the mixture is gently refluxed. The resulting Iodomethane-d3 is then distilled directly from the reaction mixture.[5]

-

Alkylation of Ethyl Acetoacetate: To a solution of sodium ethoxide in absolute ethanol, add ethyl acetoacetate dropwise at 0°C. After stirring, add the freshly prepared Iodomethane-d3. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated to give the d3-methylated intermediate.

-

Formation of the Hydroxyethyl Group: The d3-methylated intermediate is then reacted with a suitable reagent to introduce the 1-hydroxyethyl group, for example, via an aldol-type reaction with acetaldehyde, to yield the d3-labeled necic acid precursor.

Stage 2: Coupling with (-)-Retronecine

-

The d3-labeled necic acid precursor is coupled with (-)-retronecine. This can be achieved through various esterification methods, such as using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) as coupling agents in an aprotic solvent like dichloromethane (B109758) (DCM).

-

(-)-Retronecine and the d3-necic acid precursor are dissolved in DCM, and the solution is cooled to 0°C. DCC and a catalytic amount of DMAP are added, and the reaction is stirred overnight at room temperature.

-

The dicyclohexylurea byproduct is removed by filtration, and the filtrate is washed with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried and concentrated to yield the crude coupled product, which is then purified by column chromatography.

Stage 3: Hydrolysis and N-Oxidation

-

Hydrolysis: The protecting groups on the necic acid moiety of the coupled product are removed by hydrolysis under basic conditions, for example, using potassium carbonate in methanol (B129727). The reaction progress is monitored by TLC. After completion, the solvent is evaporated, and the residue is purified.

-

N-Oxidation: The resulting Lycopsamine-d3 is dissolved in a suitable solvent like methanol or dichloromethane. An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at 0°C. The reaction is stirred until the starting material is consumed. The reaction mixture is then washed with a sodium sulfite (B76179) solution to quench the excess peroxide, followed by a sodium bicarbonate solution. The organic layer is dried and concentrated to afford Lycopsamine N-oxide-d3. Purification can be achieved by recrystallization or column chromatography.

Characterization

The structural elucidation and confirmation of Lycopsamine N-oxide-d3 rely on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The data for the deuterated compound are compared with those of the unlabeled standard.

Mass Spectrometry

Mass spectrometry is a key technique for confirming the identity and isotopic purity of Lycopsamine N-oxide-d3. High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecular ion, confirming the elemental composition. Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern, which should be consistent with the structure of Lycopsamine N-oxide, with specific fragments showing a +3 Da mass shift if they contain the deuterated methyl group.

| Parameter | Lycopsamine N-oxide | Lycopsamine N-oxide-d3 (Predicted) |

| Molecular Formula | C15H25NO6[6] | C15H22D3NO6[3] |

| Monoisotopic Mass | 315.1682 u[6] | 318.1869 u |

| [M+H]+ | m/z 316.1755[6] | m/z 319.1943 |

| Key MS/MS Fragments | m/z 138, 120, 93 | m/z 138, 120, 93 (from necine base), and fragments containing the d3-necic acid will be shifted by +3 Da. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the position of the deuterium label and the overall structure of the molecule.

-

1H NMR: In the 1H NMR spectrum of Lycopsamine N-oxide-d3, the singlet corresponding to the methyl protons of the necic acid moiety will be absent. The other signals corresponding to the rest of the molecule should remain largely unchanged compared to the unlabeled standard.

-

13C NMR: In the 13C NMR spectrum, the carbon atom of the deuterated methyl group will exhibit a multiplet signal due to coupling with deuterium (a triplet for a CD3 group) and will be shifted slightly upfield. Its intensity will also be significantly lower compared to the corresponding signal in the unlabeled compound.

-

2H NMR: A 2H NMR spectrum will show a signal corresponding to the deuterium atoms, confirming their presence in the molecule.

| Technique | Expected Observations for Lycopsamine N-oxide-d3 |

| 1H NMR | Absence of the singlet corresponding to the C-CH3 protons of the necic acid. |

| 13C NMR | Appearance of a triplet for the C-CD3 carbon, shifted slightly upfield and with reduced intensity. |

| High-Resolution MS | Molecular ion peak corresponding to the exact mass of C15H22D3NO6. |

Metabolic Activation and Toxicity Pathway

Lycopsamine N-oxide, like other pyrrolizidine alkaloid N-oxides, is generally less toxic than its corresponding tertiary amine (Lycopsamine).[7] However, it can be reduced back to the parent PA in the gut by intestinal microbiota and in the liver by cytochrome P450 enzymes.[8] The resulting Lycopsamine is then metabolized by hepatic cytochrome P450 monooxygenases (primarily CYP3A4) to highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs).[9] These electrophilic metabolites can readily form covalent adducts with cellular macromolecules, including proteins and DNA.[7] This adduction is the primary mechanism of the observed hepatotoxicity, which can lead to conditions such as hepatic sinusoidal obstruction syndrome (HSOS).

Conclusion

This technical guide has outlined a plausible synthetic route and detailed characterization methodologies for Lycopsamine N-oxide-d3. While a specific published protocol for its synthesis is not available, the proposed pathway, based on established chemical principles, provides a robust framework for its preparation. The characterization data, particularly from mass spectrometry and NMR, are crucial for confirming the identity, purity, and location of the deuterium label. The use of Lycopsamine N-oxide-d3 as an internal standard is indispensable for the accurate quantification of its toxic parent compound, thereby playing a vital role in food safety and toxicological research. Understanding the metabolic activation pathway of pyrrolizidine alkaloid N-oxides further underscores the importance of monitoring these compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Deuterium isotope effects observed during competitive binding chiral recognition electrospray ionization--mass spectrometry of cinchona alkaloid-based systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]

- 5. researchgate.net [researchgate.net]

- 6. Intestinal and hepatic biotransformation of pyrrolizidine alkaloid N-oxides to toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Lycopsamine N-oxide-d3 CAS number and molecular weight

This technical guide provides an in-depth overview of Lycopsamine (B1675737) N-oxide-d3, a deuterated form of the naturally occurring pyrrolizidine (B1209537) alkaloid, Lycopsamine N-oxide. This document is intended for researchers, scientists, and professionals in drug development who are utilizing stable isotope-labeled compounds for quantitative analysis.

Core Compound Data

| Property | Lycopsamine N-oxide-d3 | Lycopsamine N-oxide (non-deuterated) |

| CAS Number | Not specified; parent CAS is 95462-15-0[1][2][3][4][5] | 95462-15-0[1][2][3][4][5] |

| Molecular Formula | C₁₅H₂₂D₃NO₆[6] | C₁₅H₂₅NO₆[1][2][7][8] |

| Molecular Weight | 318.38 g/mol [6][9] | 315.36 g/mol [1][2][4][7][8] |

Application in Research and Drug Development

Lycopsamine N-oxide-d3 serves as a crucial tool in analytical chemistry and drug metabolism studies. As a stable isotope-labeled internal standard, it is primarily used for the accurate quantification of Lycopsamine N-oxide in various biological and environmental samples. The incorporation of deuterium (B1214612) atoms results in a mass shift that allows for its clear differentiation from the endogenous, non-deuterated analyte in mass spectrometry-based assays, without significantly altering its chemical properties.

Pyrrolizidine alkaloids, such as Lycopsamine N-oxide, are of significant interest due to their potential toxicity and carcinogenicity. They are secondary metabolites found in numerous plant species and can contaminate food sources like honey, milk, and herbal supplements. Accurate quantification of these alkaloids is therefore essential for food safety and toxicological assessments. Research has indicated that intermedine (B191556) and lycopsamine, along with their N-oxides, can inhibit hepatocyte proliferation and induce apoptosis, highlighting their hepatotoxicity.[2]

Experimental Protocols

While specific, detailed experimental protocols for Lycopsamine N-oxide-d3 are proprietary to the research institution or laboratory conducting the analysis, a general workflow for its use as an internal standard in a quantitative LC-MS/MS analysis is outlined below.

General Protocol for Quantification of Lycopsamine N-oxide using Lycopsamine N-oxide-d3 as an Internal Standard

-

Sample Preparation:

-

Homogenize the sample matrix (e.g., honey, plasma, tissue).

-

Perform a liquid-liquid or solid-phase extraction to isolate the alkaloids. Methanolic extraction followed by partitioning into an acidic aqueous solution and subsequent purification using strong cation exchange solid-phase extraction is a common approach.[10]

-

Spike a known concentration of Lycopsamine N-oxide-d3 into the extracted sample prior to final volume reduction.

-

-

Calibration Curve Preparation:

-

Prepare a series of calibration standards by spiking known concentrations of non-deuterated Lycopsamine N-oxide into a blank matrix.

-

Add a constant, known concentration of Lycopsamine N-oxide-d3 to each calibration standard.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples and calibration standards onto a reverse-phase HPLC column (e.g., C18).

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).

-

Utilize a mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Monitor for the specific precursor-to-product ion transitions for both Lycopsamine N-oxide and Lycopsamine N-oxide-d3 in Multiple Reaction Monitoring (MRM) mode.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte (Lycopsamine N-oxide) and the internal standard (Lycopsamine N-oxide-d3).

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Lycopsamine N-oxide in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualized Workflow

The following diagram illustrates the general workflow for utilizing Lycopsamine N-oxide-d3 as an internal standard in a quantitative analysis.

Caption: Workflow for quantitative analysis using an internal standard.

References

- 1. Lycopsamine N-oxide phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]

- 2. plantaanalytica.com [plantaanalytica.com]

- 3. Lycopsamine N-oxide | CAS:95462-15-0 | Manufacturer ChemFaces [chemfaces.com]

- 4. lycopsamine N-oxide [chembk.com]

- 5. clearsynth.com [clearsynth.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Lycopsamine N-Oxide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. Lycopsamine N-oxide | C15H25NO6 | CID 340067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

The Ubiquitous Presence of Lycopsamine N-oxide in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lycopsamine (B1675737) N-oxide, a pyrrolizidine (B1209537) alkaloid (PA), is a naturally occurring secondary metabolite found in a significant number of plant species worldwide.[1][2][3] PAs are infamous for their potential hepatotoxicity, carcinogenicity, and genotoxicity, posing a considerable risk to livestock and humans through contaminated food, herbal remedies, and supplements.[1][3][4][5] Lycopsamine N-oxide, along with its free base form, lycopsamine, is a prominent PA of interest due to its widespread occurrence and biological activity.[1] This technical guide provides a comprehensive overview of the natural occurrence of lycopsamine N-oxide in plants, detailing its distribution, quantitative levels, and the experimental protocols for its analysis.

Natural Occurrence and Distribution

Lycopsamine N-oxide is predominantly found in plants belonging to the Boraginaceae (Borage family), Asteraceae (Daisy family), and Fabaceae (Pea family).[2][6] It is often the major PA constituent in these plants, frequently co-occurring with its epimer, intermedine (B191556) N-oxide, and their corresponding free bases.[1][7] The concentration of lycopsamine N-oxide can vary significantly depending on the plant species, the specific organ, developmental stage, and environmental conditions.[2][8] Generally, the N-oxide forms of PAs are more abundant in plants than their free base counterparts, and they are typically found in higher concentrations in the roots and reproductive tissues.[4][9]

Quantitative Data on Lycopsamine N-oxide in Various Plant Species

The following tables summarize the quantitative data on lycopsamine N-oxide content in different plant species as reported in the scientific literature.

Table 1: Lycopsamine N-oxide Content in Symphytum officinale (Common Comfrey)

| Plant Part | Lycopsamine N-oxide Concentration | Reference |

| Root | 3.7 mg/g | [10] |

| Root | Present (major constituent) | [11][12] |

| Herb | 0.02-0.18% (total PAs) | [13] |

| Radix | 0.25-0.29% (total PAs) | [13] |

Table 2: Lycopsamine N-oxide Content in Other Plant Species

| Plant Species | Family | Plant Part | Lycopsamine N-oxide Concentration | Reference |

| Amsinckia intermedia | Boraginaceae | Whole Plant | Predominant PA, concentration decreases over growing season | [14][15] |

| Ageratum conyzoides | Asteraceae | Aqueous Extract | Detected | [16] |

| Echium vulgare | Boraginaceae | Not Specified | Present | [17] |

| Cynoglossum officinale | Boraginaceae | Not Specified | Present | [17] |

| Neatostema apulum | Boraginaceae | Not Specified | Reported | [18] |

Biosynthesis of Lycopsamine N-oxide

The biosynthesis of pyrrolizidine alkaloids, including lycopsamine N-oxide, is a complex enzymatic process. The pathway begins with the formation of homospermidine from putrescine, catalyzed by homospermidine synthase (HSS). Homospermidine is then oxidized by homospermidine oxidase (HSO) to form the bicyclic pyrrolizidine core.[19] Subsequent esterification with necic acids leads to the formation of various PAs. The final step to produce lycopsamine N-oxide is the N-oxidation of the lycopsamine base.

Caption: Postulated biosynthetic pathway of lycopsamine N-oxide.

Experimental Protocols

The analysis of lycopsamine N-oxide in plant material requires robust extraction and analytical techniques due to the complex plant matrix and the presence of isomeric compounds.

Extraction of Pyrrolizidine Alkaloids and their N-oxides

A common and effective method for the simultaneous extraction of PAs and their N-oxides involves the use of polar solvents, often acidified to enhance the solubility of the alkaloids.

Materials:

-

Dried and ground plant material

-

Methanol (B129727) or Ethanol[20][21]

-

0.05 M H₂SO₄ in 70% Methanol (v/v) or similar acidic solution[6]

-

Solid Phase Extraction (SPE) cartridges (e.g., C18 or strong cation exchange)[6][14]

-

Ammonia solution

-

Zinc dust (for reduction of N-oxides to free bases, if required for specific analytical methods)[21]

Protocol:

-

Extraction:

-

Macerate a known weight of the powdered plant material (e.g., 1-5 g) with an appropriate volume of the extraction solvent (e.g., 20-50 mL of acidified methanol) for a specified period (e.g., 1-24 hours) with agitation (e.g., sonication or shaking).[6]

-

Alternatively, perform Soxhlet extraction with methanol for several hours. Note that prolonged extraction at high temperatures may lead to the degradation of N-oxides.[20][22]

-

-

Filtration and Concentration:

-

Filter the extract to remove solid plant material.

-

Evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Clean-up (Solid Phase Extraction):

-

Redissolve the crude extract in an acidic aqueous solution.

-

Condition an SPE cartridge according to the manufacturer's instructions.

-

Load the extract onto the cartridge.

-

Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipids and then with a weakly polar solvent (e.g., water or dilute methanol) to remove other polar impurities.

-

Elute the PAs and their N-oxides with a suitable solvent, such as methanol or a mixture of methanol and ammonia.[21]

-

-

Final Preparation:

-

Evaporate the eluate to dryness and reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis.

-

Caption: General experimental workflow for PA extraction.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of lycopsamine N-oxide and other PAs.[6][23][24]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem mass spectrometer (e.g., triple quadrupole or ion trap) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[25]

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile (B52724) with 0.1% formic acid (B).[25]

-

Flow Rate: 0.2-0.4 mL/min.[25]

-

Column Temperature: Controlled, often around 25-40°C.[4][25]

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM) for quantification.

-

MRM Transitions: Specific precursor-to-product ion transitions for lycopsamine N-oxide (e.g., m/z 316.1 -> 138.1, 156.1) should be optimized using a pure standard.[26]

Quantification:

-

Quantification is typically performed using an external calibration curve prepared with a certified reference standard of lycopsamine N-oxide.

-

Matrix-matched calibration standards are recommended to compensate for matrix effects.

Conclusion

Lycopsamine N-oxide is a widely distributed pyrrolizidine alkaloid with significant toxicological implications. Its presence in numerous plant families necessitates reliable and sensitive analytical methods for its detection and quantification in food, feed, and herbal products. The methodologies outlined in this guide provide a robust framework for researchers and professionals working in the fields of natural product chemistry, toxicology, and drug development to accurately assess the occurrence of this important plant metabolite. Further research is warranted to fully elucidate the factors influencing its concentration in plants and its complete toxicological profile.

References

- 1. plantaanalytica.com [plantaanalytica.com]

- 2. Lycopsamine N-oxide - Cfm Oskar Tropitzsch GmbH [cfmot.de]

- 3. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Diversity of Pyrrolizidine Alkaloids in the Boraginaceae Structures, Distribution, and Biological Properties | MDPI [mdpi.com]

- 10. cebs.niehs.nih.gov [cebs.niehs.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Pyrrolizidine alkaloids from Symphytum officinale L. and their percutaneous absorption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bhma.info [bhma.info]

- 14. researchgate.net [researchgate.net]

- 15. Publication : USDA ARS [ars.usda.gov]

- 16. scielo.br [scielo.br]

- 17. researchgate.net [researchgate.net]

- 18. Lycopsamine N-oxide | C15H25NO6 | CID 340067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. A method for the simultaneous quantitative analysis of pyrrolizidine alkaloids and their N-oxides in plant material [chromaappdb.mn-net.com]

- 21. repository.up.ac.za [repository.up.ac.za]

- 22. researchgate.net [researchgate.net]

- 23. Update on analytical methods for toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Hidden Threat: A Toxicological Deep-Dive into Pyrrolizidine Alkaloid N-Oxides

For Immediate Release

This technical guide provides a comprehensive toxicological profile of pyrrolizidine (B1209537) alkaloid N-oxides (PANOs), compounds of increasing concern in food safety and drug development. While often considered the less toxic counterparts to their parent pyrrolizidine alkaloids (PAs), PANOs represent a significant health risk due to their in vivo conversion to highly toxic metabolites. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, detailing the metabolism, genotoxicity, and mechanisms of action of PANOs, supported by quantitative data, detailed experimental protocols, and visual pathways.

Executive Summary

Pyrrolizidine alkaloids are a large class of phytotoxins produced by thousands of plant species, which can contaminate food, animal feed, and herbal remedies. Their N-oxides (PANOs) are often present in even higher concentrations than the parent PAs. The toxicity of PANOs is not direct but is a consequence of their metabolic reduction back to the tertiary PAs, primarily by gut microbiota and hepatic enzymes. These reformed PAs are then bioactivated in the liver to highly reactive pyrrolic metabolites, known as dehydropyrrolizidine alkaloids (DHPAs). These electrophilic compounds can form adducts with cellular macromolecules, including DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity. The primary target organ for PANO-induced toxicity is the liver, with potential for hepatic sinusoidal obstruction syndrome (HSOS) and liver cancer.

Metabolic Pathways and Bioactivation

The toxicological activity of PANOs is intrinsically linked to their metabolic fate. The overall pathway involves a critical reduction step followed by an activation step.

-

Reduction to Parent PAs: The initial and rate-limiting step in PANO intoxication is the reduction of the N-oxide to the corresponding tertiary amine PA. This biotransformation is carried out by two main systems:

-

Intestinal Microbiota: Anaerobic bacteria in the gastrointestinal tract play a significant role in reducing PANOs, making the oral route of exposure particularly hazardous.

-

Hepatic Cytochrome P450 (CYP) Enzymes: In the liver, certain CYP isozymes can also catalyze the reduction of PANOs back to their parent PAs.[1]

-

-

Bioactivation of Parent PAs: Once the parent PA is formed, it undergoes bioactivation in the liver, primarily through oxidation by CYP enzymes (e.g., CYP3A4 and CYP2B6) to form highly reactive and unstable pyrrolic esters (DHPAs).[2] These DHPAs are the ultimate toxic metabolites responsible for the adverse effects of both PAs and PANOs.

-

Detoxification Pathways: The body has detoxification pathways for PAs, including hydrolysis of the ester linkages and conjugation with glutathione (B108866) (GSH). However, when these pathways are saturated, the formation of toxic DHPAs predominates.

Below is a diagram illustrating the metabolic activation of PANOs.

Genotoxicity and Carcinogenicity

The genotoxicity of PANOs is mediated by the formation of DHPAs, which are bifunctional alkylating agents. These reactive metabolites can covalently bind to DNA, forming a variety of DNA adducts.[3][4][5]

-

Mechanism of DNA Adduct Formation: DHPAs can alkylate DNA bases, with a preference for guanine (B1146940) and adenine (B156593) residues.[4] This can lead to DNA cross-linking, single and double-strand breaks, and chromosomal aberrations.[2]

-

Biomarkers of Exposure and Effect: The resulting DHP-derived DNA adducts are considered reliable biomarkers for assessing the carcinogenic risk of PAs and PANOs.[5][6]

The signaling pathway for PANO-induced genotoxicity is depicted below.

Quantitative Toxicological Data

While PANOs are generally less toxic than their parent PAs in vitro, their in vivo toxicity can be comparable due to metabolic conversion. The following tables summarize available quantitative data. It is important to note that direct toxicity data for many PANOs is limited.

Table 1: In Vitro Cytotoxicity of Pyrrolizidine Alkaloids

| Compound | Cell Line | Assay | Endpoint | Value | Reference |

| Clivorine (Otonecine-type) | HepG2 | MTT | IC₂₀ | 0.013 ± 0.004 mM | [7] |

| Clivorine (Otonecine-type) | HepG2 | BrdU | IC₂₀ | 0.066 ± 0.031 mM | [7] |

| Retrorsine (Retronecine-type) | HepG2 | MTT | IC₂₀ | 0.27 ± 0.07 mM | [7] |

| Retrorsine (Retronecine-type) | HepG2 | BrdU | IC₂₀ | 0.19 ± 0.03 mM | [7] |

| Platyphylline (Platynecine-type) | HepG2 | MTT | IC₂₀ | 0.85 ± 0.11 mM | [7] |

| Platyphylline (Platynecine-type) | HepG2 | BrdU | IC₂₀ | 1.01 ± 0.40 mM | [7] |

Table 2: Comparative Genotoxicity of PAs and PANOs

| Compound | Assay | Cell Line | Potency Relative to Parent PA | Reference |

| Riddelliine N-oxide | Micronucleus Assay | HepaRG | 0.014 - 0.015 | [8] |

| Lasiocarpine N-oxide | Micronucleus Assay | HepaRG | 0.008 - 0.009 | [8] |

| Monocrotaline N-oxide | Micronucleus Assay | HepaRG | 0.002 - 0.003 | [8] |

| PANO (general) | γH2AX Induction | HepaRG | 2-3 orders of magnitude less potent | [2] |

Key Experimental Protocols

This section provides an overview of methodologies commonly used to assess the toxicology of PANOs.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

-

Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test PANO and add to the cells. Include a vehicle control.

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

In Vitro Metabolism using Liver Microsomes

This assay is used to study the metabolic conversion of PANOs to their parent PAs and subsequent bioactivation.

Protocol:

-

Preparation: Prepare a reaction mixture containing liver microsomes (e.g., from rat or human), a NADPH-generating system, and buffer.

-

Incubation: Add the PANO to the reaction mixture and incubate at 37°C.

-

Reaction Termination: Stop the reaction at various time points by adding a quenching solvent (e.g., acetonitrile).

-

Sample Preparation: Centrifuge the samples to pellet the protein and collect the supernatant.

-

LC-MS/MS Analysis: Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the PANO, the parent PA, and any pyrrolic metabolites.[6][9]

Detection of DNA Adducts

LC-MS/MS is the gold standard for the sensitive and specific detection and quantification of DHP-DNA adducts.[6][10]

Methodology:

-

DNA Isolation: Isolate DNA from liver tissue of animals treated with PANOs or from in vitro experiments.

-

Enzymatic Hydrolysis: Digest the DNA to individual nucleosides or nucleotides using a cocktail of enzymes (e.g., nuclease P1, alkaline phosphatase).

-

LC-MS/MS Analysis: Separate the digested DNA components by HPLC and detect the specific DHP-DNA adducts using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Quantification: Use stable isotope-labeled internal standards for accurate quantification of the adducts.

Conclusion and Future Perspectives

Pyrrolizidine alkaloid N-oxides represent a significant and often underestimated toxicological threat. Their potential for in vivo reduction to carcinogenic parent alkaloids necessitates their inclusion in risk assessments of food and herbal products. Future research should focus on developing a more comprehensive quantitative toxicological database for a wider range of PANOs, refining in vitro models to better mimic the in vivo metabolic conditions of the gut and liver, and further validating the use of DHP-DNA adducts as predictive biomarkers for PANO-induced carcinogenicity. A deeper understanding of the factors influencing the reduction of PANOs, such as the composition of the gut microbiome, will be crucial for accurate risk assessment and the development of effective mitigation strategies.

References

- 1. Intestinal and hepatic biotransformation of pyrrolizidine alkaloid N-oxides to toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of Kinetics as Key Determinant in Toxicity of Pyrrolizidine Alkaloids and Their N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Identification of DNA adducts derived from riddelliine, a carcinogenic pyrrolizidine alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pyrrolizidine alkaloid-derived DNA adducts are common toxicological biomarkers of pyrrolizidine alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessment of pyrrolizidine alkaloid-induced toxicity in an in vitro screening model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. edepot.wur.nl [edepot.wur.nl]

- 9. Human liver microsomal reduction of pyrrolizidine alkaloid N-oxides to form the corresponding carcinogenic parent alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Mechanism of action of pyrrolizidine alkaloid hepatotoxicity

An In-depth Technical Guide on the Core Mechanism of Action of Pyrrolizidine (B1209537) Alkaloid Hepatotoxicity

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolizidine alkaloids (PAs) represent a large group of phytotoxins found in thousands of plant species worldwide, posing a significant risk to human and animal health through food and herbal medicine contamination.[1][2][3] The liver is the primary target organ for PA toxicity, which clinically manifests most notably as hepatic sinusoidal obstruction syndrome (HSOS), a potentially fatal condition characterized by the blockage of hepatic sinusoids.[4][5][6] The hepatotoxicity of PAs is not a direct effect of the parent compounds but is contingent upon their metabolic activation within the liver. This guide provides a detailed examination of the core mechanisms underlying PA-induced hepatotoxicity, from metabolic activation and adduct formation to the downstream cellular consequences, including oxidative stress, apoptosis, and the pathological changes leading to HSOS. It is intended to serve as a comprehensive resource for professionals engaged in toxicology research and the development of safer pharmaceuticals.

The Central Role of Metabolic Activation

The toxicity of pyrrolizidine alkaloids is almost entirely dependent on their bioactivation by cytochrome P450 (CYP450) enzymes in the liver.[3] PAs themselves are relatively inert pro-toxins. The structural feature essential for toxicity is a 1,2-unsaturated necine base.[4][7][8] PAs with a saturated necine base, such as the platynecine-type, are generally considered non-toxic or significantly less toxic.[4][7]

The metabolic activation process involves the dehydrogenation of the PA necine base, primarily by CYP3A4 and to a lesser extent by other isoforms like CYP2A6, to form highly reactive electrophilic metabolites known as dehydropyrrolizidine alkaloids (dehydro-PAs) or "pyrrolic esters".[7][9][10][11][12] These dehydro-PAs are potent alkylating agents and are the ultimate toxicants responsible for initiating liver injury.[3][7]

The metabolic process can be summarized as follows:

-

Activation: Parent PA (1,2-unsaturated) is oxidized by hepatic CYP450s (mainly CYP3A4).

-

Formation of Reactive Metabolites: This oxidation yields unstable dehydro-PAs.

-

Detoxification vs. Toxification: These reactive metabolites can follow two main paths: detoxification through conjugation with glutathione (B108866) (GSH) or toxification through covalent binding to cellular macromolecules.[13][14]

Caption: Metabolic activation and detoxification pathways of pyrrolizidine alkaloids in hepatocytes.

Formation of Macromolecular Adducts: The Initiating Insult

The highly reactive dehydro-PAs readily attack nucleophilic centers in cellular macromolecules, leading to the formation of covalent pyrrole-protein and pyrrole-DNA adducts.[3][7][15]

-

Pyrrole-Protein Adducts: The formation of these adducts is considered a critical initiating event in acute PA-induced hepatotoxicity.[7][16] Dehydro-PAs bind to cellular proteins, impairing their function and leading to cellular stress and damage.[7] The level of hepatic pyrrole-protein adducts has been shown to correlate directly with the severity of liver injury, as measured by serum alanine (B10760859) aminotransferase (ALT) activity.[7] These adducts can serve as a reliable biomarker for both PA exposure and PA-induced liver injury.[15][17] A key protein target identified is the ATP synthase subunit beta (ATP5B), a critical component of mitochondrial ATP synthase.[18] Formation of pyrrole-ATP5B adducts impairs mitochondrial function, reduces intracellular ATP levels, and contributes significantly to hepatotoxicity.[18]

-

Pyrrole-DNA Adducts: In addition to binding proteins, dehydro-PAs can alkylate DNA, forming DHP-DNA adducts.[1][19] This interaction is the basis for the genotoxicity and carcinogenicity associated with chronic exposure to certain PAs.[1][3][19]

The Role of Glutathione in Detoxification

The primary detoxification pathway for reactive dehydro-PAs is conjugation with hepatic glutathione (GSH), a critical cellular antioxidant.[9][20][21] This reaction forms pyrrole-GSH conjugates that are more water-soluble and can be readily excreted from the body, thus preventing the reactive metabolites from damaging cellular components.[7][14]

However, the capacity of this detoxification system is finite. When a large amount of dehydro-PA is formed rapidly, it can overwhelm the GSH synthesis and conjugation capacity, leading to the depletion of hepatic GSH.[7][13] This depletion is a key factor in the switch from detoxification to toxification, as it allows more dehydro-PAs to bind to proteins and DNA, thereby exacerbating liver damage.[13][22] Studies have shown that depletion of GSH leads to increased formation of protein-bound pyrroles and enhanced toxicity.[13]

Downstream Cellular Consequences

The formation of adducts and depletion of GSH trigger a cascade of downstream events that culminate in cell death and tissue damage.

Oxidative Stress

The metabolism of PAs and the resulting cellular damage can lead to the excessive production of reactive oxygen species (ROS), causing a state of oxidative stress.[23] This imbalance in the cellular redox state contributes to further damage of lipids, proteins, and DNA, amplifying the initial toxic insult.

Apoptosis Induction

PAs are known to induce apoptosis in hepatocytes through both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways.[4][23]

-

Extrinsic Pathway: This pathway is initiated by the binding of death ligands, such as Tumor Necrosis Factor (TNF), to their corresponding receptors on the cell surface. This leads to the formation of a death-inducing signaling complex (DISC) and the subsequent activation of initiator caspases, such as caspase-8 and -10.[4]

-

Intrinsic Pathway: This pathway is triggered by intracellular stress and mitochondrial damage. Pro-apoptotic proteins from the Bcl-2 family (e.g., Bax, Bak) are activated, leading to mitochondrial outer membrane permeabilization (MOMP).[4] This allows the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds with Apaf-1 and caspase-9 to form the apoptosome, which activates caspase-9.[4] Both pathways converge on the activation of executioner caspases, primarily caspase-3 and -7, which carry out the systematic dismantling of the cell, leading to apoptosis.[4]

DNA Damage Response and p53 Activation

The formation of DNA adducts by PAs can trigger a DNA damage response.[8] This response involves the activation of signaling pathways that sense the DNA damage and halt the cell cycle to allow for repair. The tumor suppressor protein p53 is a key player in this process, and its activation can lead to cell cycle arrest, senescence, or apoptosis, depending on the cellular context and the extent of the damage.[24][25][26] If the DNA damage is too severe to be repaired, p53-mediated apoptosis can be initiated to eliminate the damaged cell.[25][27]

Caption: Extrinsic and intrinsic apoptosis signaling pathways induced by pyrrolizidine alkaloids.

Pathophysiology: Hepatic Sinusoidal Obstruction Syndrome (HSOS)

The primary cellular targets of PA toxicity within the liver are the liver sinusoidal endothelial cells (LSECs).[6] Damage to these cells is the hallmark of PA-induced hepatotoxicity and the direct cause of HSOS.[6][28][29]

The sequence of events leading to HSOS is as follows:

-

Reactive PA metabolites, generated in hepatocytes, are released and damage the adjacent LSECs.[6]

-

The injured LSECs round up and detach from the sinusoidal wall, sloughing into the sinusoidal lumen.

-

This cellular debris, along with red blood cells, creates micro-emboli that obstruct the sinusoids and terminal hepatic venules.[20][30]

-

The obstruction of blood outflow leads to sinusoidal congestion, post-sinusoidal portal hypertension, and subsequent fluid leakage into the abdomen.[29]

-

Clinically, this presents as the characteristic triad (B1167595) of painful hepatomegaly (enlarged liver), ascites (fluid accumulation in the abdomen), and jaundice.[5][28]

Quantitative Data Summary

The hepatotoxic effects of PAs are dose-dependent. The following tables summarize quantitative data from a key study investigating the relationship between PA dosage, liver injury markers, and the formation of toxic adducts in rats.

Table 1: Effects of Crotalaria sessiliflora Extract (Monocrotaline) in Rats

| Oral Dose of Extract (g/kg) | Equivalent Monocrotaline Dose (mmol/kg) | Serum ALT Activity (U/L) | Hepatic Pyrrole-Protein Adducts (nmol/mg protein) |

|---|---|---|---|

| 0 (Control) | 0 | 45 ± 3 | Not Detected |

| 0.50 | 0.32 | 68 ± 11 | 0.11 ± 0.02 |

| 1.00 | 0.64 | 155 ± 25 | 0.23 ± 0.03 |

| 1.50 | 0.96 | 348 ± 56 | 0.35 ± 0.04 |

Data derived from a study on rats treated for 24 hours. Values are presented as mean ± SEM (n=5).[7]

Table 2: Effects of Gynura japonica Extract (Senecionine & Seneciphylline) in Rats

| Oral Dose of Extract (g/kg) | Equivalent Total PA Dose (mmol/kg) | Serum ALT Activity (U/L) | Hepatic Pyrrole-Protein Adducts (nmol/mg protein) |

|---|---|---|---|

| 0 (Control) | 0 | 45 ± 3 | Not Detected |

| 3.0 | 0.078 | 52 ± 5 | 0.02 ± 0.01 |

| 9.0 | 0.23 | 98 ± 15 | 0.06 ± 0.01 |

| 18.0 | 0.47 | 254 ± 41 | 0.12 ± 0.02 |

Data derived from a study on rats treated for 24 hours. Values are presented as mean ± SEM (n=5).[7]

These data clearly demonstrate a dose-dependent increase in both a marker of liver injury (ALT) and the mechanistic biomarker (pyrrole-protein adducts), highlighting the direct correlation between the formation of these adducts and the resulting hepatotoxicity.[7]

Experimental Protocols

The elucidation of PA hepatotoxicity mechanisms relies on a combination of in vivo and in vitro experimental models.

In Vivo Animal Model for PA-Induced Liver Injury

This protocol describes a typical approach to assess the hepatotoxicity of PA-containing herbal extracts in a rodent model.[7]

-

Objective: To evaluate the dose-dependent hepatotoxicity of a PA-containing substance and correlate it with the formation of hepatic pyrrole-protein adducts.

-

Animal Model: Male Sprague-Dawley rats.

-

Test Substance: Aqueous extracts of PA-containing plants (e.g., Crotalaria sessiliflora) or pure PAs (e.g., monocrotaline).

-

Administration: A single dose is administered to different groups of rats (n=5 per group) via oral gavage. Doses are calculated based on the known PA content of the extract. A control group receives the vehicle (e.g., water).

-

Duration: 24 hours.

-

Sample Collection: After 24 hours, rats are anesthetized. Blood is collected via cardiac puncture for serum separation. The liver is excised, weighed, and portions are flash-frozen in liquid nitrogen for biochemical analysis or fixed in 10% neutral buffered formalin for histology.

-

Analyses:

-

Serum Alanine Aminotransferase (ALT) Activity: Measured using a standard clinical chemistry analyzer as a biomarker of hepatocellular injury.

-

Hepatic Glutathione (GSH) Level: Liver tissue is homogenized, and GSH content is determined using a spectrophotometric assay, often based on the reaction with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

-

Histopathology: Formalin-fixed liver sections are embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). Slides are examined microscopically for characteristic signs of PA toxicity, such as hemorrhage, centrilobular necrosis, and sinusoidal congestion.[7]

-

Hepatic Pyrrole-Protein Adducts: Liver tissue homogenates are analyzed using a well-established spectrophotometric method based on Ehrlich’s reagent, which reacts with the pyrrole (B145914) moiety to produce a colored product quantifiable at a specific wavelength (e.g., 580 nm).[7]

-

Caption: A typical experimental workflow for assessing pyrrolizidine alkaloid hepatotoxicity in vivo.

Analytical Methods for PA Metabolites and Adducts

Advanced analytical techniques are crucial for identifying and quantifying PAs, their metabolites, and their adducts in biological matrices.

-

Extraction: PAs and their N-oxides are typically extracted from plant material, food samples, or biological tissues using acid-base, liquid-liquid, or solid-phase extraction (SPE) methods.[31][32]

-

Detection and Quantification: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) or tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific detection of PAs and their metabolites.[32][33][34] These methods allow for the identification of different PA structural types based on their characteristic fragmentation patterns.[32] Gas chromatography-mass spectrometry (GC-MS) can also be used, but it is less suitable for the non-volatile N-oxides and requires more extensive sample preparation.[32]

Conclusion

The hepatotoxicity of pyrrolizidine alkaloids is a complex, multi-step process initiated by the metabolic activation of the parent compounds by hepatic CYP450 enzymes into highly reactive pyrrolic metabolites. The covalent binding of these metabolites to cellular proteins is a key event that triggers a cascade of detrimental cellular responses, including oxidative stress and apoptosis, ultimately leading to damage of liver sinusoidal endothelial cells and the clinical manifestation of HSOS. The depletion of cellular glutathione exacerbates this process by shifting the balance from detoxification to toxification. A thorough understanding of this core mechanism is essential for risk assessment, the development of diagnostic biomarkers like pyrrole-protein adducts, and the exploration of potential therapeutic interventions for PA-induced liver disease.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Hepatotoxicity and tumorigenicity induced by metabolic activation of pyrrolizidine alkaloids in herbs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Expert consensus on the clinical management of pyrrolizidine alkaloid-induced hepatic sinusoidal obstruction syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Hepatotoxic pyrrolizidine alkaloids induce DNA damage response in rat liver in a 28-day feeding study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Toxic Pyrrolizidine Alkaloids and Their Common Hepatotoxicity Mechanism [mdpi.com]

- 10. PBTK model-based analysis of CYP3A4 induction and the toxicokinetics of the pyrrolizidine alkaloid retrorsine in man - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In silico prediction of the site of oxidation by cytochrome P450 3A4 that leads to the formation of the toxic metabolites of pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Relationship between glutathione concentration and metabolism of the pyrrolizidine alkaloid, monocrotaline, in the isolated, perfused liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pyrrole-protein adducts - A biomarker of pyrrolizidine alkaloid-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pyrrole-protein adducts – A biomarker of pyrrolizidine alkaloid-induced hepatotoxicity [ouci.dntb.gov.ua]

- 17. researchgate.net [researchgate.net]

- 18. The role of formation of pyrrole-ATP synthase subunit beta adduct in pyrrolizidine alkaloid-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pyrrolizidine Alkaloids: Metabolic Activation Pathways Leading to Liver Tumor Initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Hepatotoxicity of Pyrrolizidine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Identification of Toxic Pyrrolizidine Alkaloids and Their Common Hepatotoxicity Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Hepatic glutathione concentrations and the release of pyrrolic metabolites of the pyrrolizidine alkaloid, monocrotaline, from the isolated perfused liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The role of p53 in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. How does p53 induce apoptosis and how does this relate to p53-mediated tumour suppression? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. How does p53 induce apoptosis and how does this relate to p53-mediated tumour suppression? - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A role for caspase 2 and PIDD in the process of p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Pyrrolizidine alkaloids-induced hepatic sinusoidal obstruction syndrome: Pathogenesis, clinical manifestations, diagnosis, treatment, and outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Prognostic factors for pyrrolizidine alkaloid-induced hepatic sinusoidal obstruction syndrome: a multicenter study in China - Shang - Annals of Translational Medicine [atm.amegroups.org]

- 30. Hepatotoxicity of Pyrrolizidine Alkaloids | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]

- 31. repository.up.ac.za [repository.up.ac.za]

- 32. mdpi.com [mdpi.com]

- 33. Update on analytical methods for toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

Unraveling the Molecular Signature: A Technical Guide to the MS/MS Fragmentation Patterns of Lycopsamine N-oxide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the tandem mass spectrometry (MS/MS) fragmentation patterns of lycopsamine (B1675737) N-oxide, a common pyrrolizidine (B1209537) alkaloid N-oxide. Understanding these fragmentation pathways is critical for the accurate identification and quantification of this potentially toxic compound in various matrices, a crucial aspect of drug development and food safety.

Core Fragmentation Pathways of Lycopsamine N-oxide

Lycopsamine N-oxide, a monoester pyrrolizidine alkaloid, exhibits a characteristic fragmentation pattern under collision-induced dissociation (CID) in positive ion electrospray ionization (ESI) mode. The protonated molecule [M+H]⁺ of lycopsamine N-oxide has a precursor m/z of 316.1755. Its fragmentation is primarily centered around the necine base and the ester side chain, leading to several diagnostic product ions.

The fragmentation process is initiated by the protonation of the molecule, typically at the N-oxide oxygen or the ester carbonyl oxygen. Subsequent fragmentation involves neutral losses and cleavages of the ester bond and the pyrrolizidine ring structure.

Caption: Proposed fragmentation pathway of Lycopsamine N-oxide in MS/MS.

Quantitative Analysis of Fragment Ions

The relative abundance of fragment ions is crucial for developing selective and sensitive multiple reaction monitoring (MRM) methods for quantification. The table below summarizes the prominent fragment ions of lycopsamine N-oxide observed in a typical collision-induced dissociation (CID) spectrum.

| Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Relative Intensity (%) | Proposed Neutral Loss/Fragment Structure |

| 316.1756 | 172.0969 | 145 | Loss of the ester side chain (C₇H₁₂O₃) |

| 316.1756 | 154.0863 | 26 | Loss of the ester side chain and water (C₇H₁₄O₄) |

| 316.1756 | 138.0914 | 90 | Necine base fragment |

| 316.1756 | 136.0758 | 25 | Dehydrated necine base fragment |

| 316.1756 | 111.0678 | 1 | Characteristic for monoester N-oxides[1][2][3] |

| 316.1756 | 94.0652 | 8 | Further fragmentation of the necine base |

| 316.1756 | 93.0573 | 7 | Further fragmentation of the necine base |

Data synthesized from publicly available mass spectral databases.[4]

It is important to note that the relative intensities of these fragments can vary depending on the collision energy, the instrument type (e.g., ion trap, quadrupole, TOF), and the source conditions.[5] For monoester N-oxides like lycopsamine N-oxide, the fragment ions at m/z 111 and 172 are considered highly characteristic.[1][2][3] The ions at m/z 120 and 138 are common to many pyrrolizidine alkaloids, representing the core necine base structure.[1][2][3][6]

Experimental Protocol: LC-MS/MS Analysis of Lycopsamine N-oxide

The following provides a generalized experimental protocol for the analysis of lycopsamine N-oxide using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Caption: General experimental workflow for LC-MS/MS analysis.

1. Sample Preparation

-

Extraction: For complex matrices such as plasma, honey, or plant extracts, a solid-phase extraction (SPE) is commonly employed to clean up the sample and concentrate the analyte.[7] A cation-exchange SPE cartridge can be effective for trapping the positively charged alkaloid.

-

Elution and Reconstitution: The analyte is eluted from the SPE cartridge with a suitable solvent, often methanol (B129727) containing a small amount of ammonia. The eluate is then evaporated to dryness under a gentle stream of nitrogen and reconstituted in the initial mobile phase.

2. Liquid Chromatography (LC)

-

Column: A reversed-phase C18 column is typically used for the separation of pyrrolizidine alkaloids.

-

Mobile Phase: A gradient elution is commonly used, starting with a high percentage of aqueous mobile phase (e.g., water with 0.1% formic acid and 5 mM ammonium (B1175870) formate) and gradually increasing the organic mobile phase (e.g., acetonitrile or methanol with 0.1% formic acid).[2]

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is typical for standard analytical columns.

3. Mass Spectrometry (MS)

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is the standard for the analysis of pyrrolizidine alkaloids and their N-oxides.[2]

-

MS/MS Analysis: Tandem mass spectrometry is used for selective detection and quantification. This is typically performed in the Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored. For lycopsamine N-oxide, the transition of m/z 316.2 -> 172.1 or 316.2 -> 138.1 could be used for quantification and confirmation, respectively.

-

Instrument Parameters: Key parameters to optimize include the capillary voltage, cone voltage, desolvation gas flow, and collision energy. The collision energy should be optimized for each specific transition to achieve the highest signal intensity.

Considerations for N-oxide Analysis:

It is crucial to be aware that N-oxides can be thermally labile and may undergo reduction to the corresponding tertiary amine in the MS source.[8] Careful optimization of the ion source temperature and other parameters is necessary to minimize this in-source conversion and ensure accurate quantification of the N-oxide form.[8] The use of atmospheric pressure chemical ionization (APCI) can sometimes help in distinguishing N-oxides from hydroxylated metabolites, as N-oxides may produce a characteristic [M+H-O]⁺ ion under APCI conditions.[9]

This guide provides a foundational understanding of the MS/MS fragmentation of lycopsamine N-oxide and a practical framework for its analysis. For specific applications, further method development and validation are essential to ensure accurate and reliable results.

References

- 1. Establishing mass spectral fragmentation patterns for characterization of 1,2 -unsaturated pyrrolizidine alkaloids and N-oxides in Boraginaceae species from Macedonia using LC-ESI-MS/MS | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]

- 2. mjcce.org.mk [mjcce.org.mk]

- 3. researchgate.net [researchgate.net]

- 4. massbank.jp [massbank.jp]

- 5. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of N-Oxide Functional Groups in Pharmacokinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the N-oxide functional group's multifaceted role in shaping the pharmacokinetic profiles of therapeutic agents. N-oxidation, a common metabolic pathway for drugs containing tertiary amine or aromatic nitrogen moieties, significantly alters physicochemical properties, thereby influencing drug absorption, distribution, metabolism, and excretion (ADME). Understanding these transformations is critical for optimizing drug design, predicting in vivo behavior, and developing safer, more effective pharmaceuticals.

Core Concepts: Physicochemical and Metabolic Landscape of N-Oxides

The conversion of a nitrogen atom in a drug molecule to its corresponding N-oxide introduces a highly polar, zwitterionic N⁺-O⁻ bond. This single chemical modification has profound consequences on the molecule's physical and biological properties.

Impact on Physicochemical Properties

N-oxidation typically leads to a dramatic shift in a molecule's physicochemical profile. The introduction of the polar N-oxide group increases hydrophilicity, which is reflected in key parameters that govern a drug's interaction with biological systems.[1][2]

-

Polarity and Solubility: N-oxides are significantly more polar than their parent amine counterparts. This increased polarity disrupts the crystal lattice, often leading to a substantial increase in aqueous solubility.[1][2] For example, nicotine (B1678760) is miscible with water, but its metabolite, nicotine-N-oxide, has a measured water solubility of 1000 mg/mL.[3][4] This property can be leveraged in drug design to improve the dissolution of poorly soluble compounds.

-

Lipophilicity (LogP): As a direct consequence of increased polarity, N-oxides are less lipophilic than the parent amines. This is quantified by a lower octanol-water partition coefficient (LogP). A lower LogP value generally correlates with reduced permeability across lipid-rich biological membranes, such as the intestinal epithelium and the blood-brain barrier.[1][2]

-

Basicity (pKa): The N-oxide group is a much weaker base compared to the parent tertiary amine. For instance, the basic pKa of imipramine (B1671792) is approximately 9.2, while the predicted pKa for its N-oxide is around 4.7.[5][6] This means that at physiological pH (7.4), tertiary amines are often protonated (cationic), whereas N-oxides are predominantly in their neutral, zwitterionic form.[2]

The Metabolic Cycle: Formation and Reduction

N-oxides exist in a dynamic metabolic interplay, being both formed and reduced back to the parent amine in vivo. This "futile cycling" can significantly impact drug exposure and duration of action.[7]

-

Formation (N-oxidation): The metabolic formation of N-oxides is primarily catalyzed by two superfamilies of enzymes located in the endoplasmic reticulum of the liver and other tissues:

-

Flavin-containing Monooxygenases (FMOs): FMOs, particularly FMO1 and FMO3, are highly efficient catalysts of N-oxidation for many xenobiotics. Unlike CYPs, FMO activity is less prone to inhibition or induction, making their contribution to metabolism sometimes more predictable.[2][8]

-

Cytochrome P450s (CYPs): Various CYP isozymes (e.g., CYP2A6, CYP3A4) also catalyze N-oxidation, often alongside other oxidative reactions like N-dealkylation.[7][8][9]

-

-

Reduction: N-oxides can be reduced back to the parent tertiary amine by various enzyme systems, including cytochrome P450s and other reductases (e.g., quinone reductase, aldehyde oxidase).[1][10] This reduction can occur systemically in the liver or presystemically by intestinal microflora, particularly following oral administration.[1] This reductive pathway is the foundation for using N-oxides as prodrugs, especially for targeting hypoxic tissues (e.g., in solid tumors) where reductive enzymes are highly expressed.[1]

Quantitative Data Presentation: Comparative Analysis

The following tables summarize the key physicochemical and pharmacokinetic parameters for two model compounds, Imipramine and Nicotine, and their corresponding N-oxides. These examples quantitatively illustrate the principles discussed above.

Table 1: Comparative Physicochemical Properties

| Property | Imipramine (Parent) | Imipramine N-oxide (Metabolite/Prodrug) | Nicotine (Parent) | Nicotine N-oxide (Metabolite) |

| LogP | 4.8[11] | Not Experimentally Available | 1.17[3][10] | -1.1 (Predicted)[10] |